(1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane

Catalog No.
S13725415
CAS No.
M.F
C10H19Cl
M. Wt
174.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane

Product Name

(1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane

IUPAC Name

(1-chloro-2,4-dimethylpentan-2-yl)cyclopropane

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

InChI

InChI=1S/C10H19Cl/c1-8(2)6-10(3,7-11)9-4-5-9/h8-9H,4-7H2,1-3H3

InChI Key

ODAWUVKRHBZSMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CCl)C1CC1

(1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane is an organic compound characterized by a cyclopropane ring bonded to a 2,4-dimethylpentan-2-yl group with a chlorine substituent at the first carbon. This compound belongs to the class of halogenated cyclopropanes, which are known for their unique chemical properties and potential applications in organic synthesis and pharmaceuticals.

Typical of alkyl halides and cyclopropanes:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Elimination Reactions: Under basic conditions, elimination can occur, resulting in the formation of alkenes.
  • Ring Opening: The strained cyclopropane ring can participate in ring-opening reactions, which can generate new functional groups or larger cyclic structures.

These reactions are facilitated by the presence of the chlorine atom and the inherent strain within the cyclopropane ring, making it more reactive than typical alkanes .

The synthesis of (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane can be achieved through several methods:

  • Bromination followed by Chlorination: Starting from 2,4-dimethylpentan-2-ol, bromination can be performed using bromine in an inert solvent. The resulting bromo compound can then be converted to the chloro derivative through treatment with a chlorinating agent such as thionyl chloride.
  • Cyclopropanation Reactions: Cyclopropanation can be achieved using diazo compounds or alkenes in the presence of transition metal catalysts. This method allows for the formation of cyclopropane rings from alkenes while introducing functional groups at specific positions .
  • Grignard Reactions: A Grignard reagent derived from 1-chloro-2,4-dimethylpentane can react with carbonyl compounds to yield (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane derivatives .

(1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its structural characteristics that may influence biological activity.
  • Agricultural Chemistry: Potential use in developing agrochemicals or pesticides owing to its reactivity profile.

The interaction studies for (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane primarily focus on its reactivity with nucleophiles and electrophiles. The chlorine atom serves as a leaving group in substitution reactions, while the cyclopropane ring's strain facilitates various transformations. Studies involving similar compounds suggest that these interactions could lead to significant biological activity or novel synthetic pathways.

Several compounds share structural similarities with (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane:

Compound NameStructural FeaturesUnique Properties
(1-Bromo-2,4-dimethylpentan-2-yl)cyclopropaneBromine instead of chlorineHigher reactivity due to bromine's leaving group ability
(1-Iodo-2,4-dimethylpentan-2-yl)cyclopropaneIodine instead of chlorineEven higher reactivity; useful in nucleophilic substitution
(1-Fluoro-2,4-dimethylpentan-2-yl)cyclopropaneFluorine instead of chlorineLower reactivity; often used in medicinal chemistry

Uniqueness

(1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane is unique due to its balance between reactivity and stability compared to its halogenated analogs. The presence of chlorine allows for moderate reactivity while retaining sufficient stability for various applications in organic synthesis and potential biological interactions.

XLogP3

4.3

Exact Mass

174.1175283 g/mol

Monoisotopic Mass

174.1175283 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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